4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophene ring, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.
Functionalization to introduce the oxobutanoic acid moiety: This step may involve acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: The compound may interact with specific receptors in the body, leading to a biological response.
Inhibition of enzymes: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid include other dibenzo[b,e][1,4]diazepine derivatives and compounds containing methoxyphenyl or thiophene groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the methoxyphenyl group, thiophene ring, and dibenzo[b,e][1,4]diazepine core provides a unique structural framework that can be exploited for various scientific and industrial purposes.
Properties
Molecular Formula |
C28H26N2O5S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[9-(4-methoxyphenyl)-7-oxo-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-35-19-10-8-17(9-11-19)18-15-21-27(23(31)16-18)28(24-7-4-14-36-24)30(25(32)12-13-26(33)34)22-6-3-2-5-20(22)29-21/h2-11,14,18,28-29H,12-13,15-16H2,1H3,(H,33,34) |
InChI Key |
KGEXVVPEHJTOJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=CS5)C(=O)C2 |
Origin of Product |
United States |
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